molecular formula C8H13N3O2 B181112 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid CAS No. 842977-00-8

3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid

Cat. No.: B181112
CAS No.: 842977-00-8
M. Wt: 183.21 g/mol
InChI Key: XQMOIKPHHLOTEA-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid is a heterocyclic compound containing a 1,2,4-triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties, making it a versatile scaffold for the development of new molecules with diverse biological activities.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5(8(12)13)4-11-7(3)9-6(2)10-11/h5H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMOIKPHHLOTEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390321
Record name 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842977-00-8
Record name 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Methyl 3-Bromo-2-methylpropionate

The precursor methyl 3-bromo-2-methylpropionate is synthesized via bromination of methyl 2-methylpropionate using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). For example:

Methyl 2-methylpropionate+SOBr2Methyl 3-bromo-2-methylpropionate+SO2+HBr\text{Methyl 2-methylpropionate} + \text{SOBr}2 \rightarrow \text{Methyl 3-bromo-2-methylpropionate} + \text{SO}2 + \text{HBr}

This step typically proceeds in dichloromethane or ether at 0–25°C, yielding 80–90% product.

Triazole Incorporation

The brominated ester reacts with 3,5-dimethyl-1H-1,2,4-triazole in a polar aprotic solvent (e.g., DMF, DMSO) under basic conditions (K₂CO₃ or NaH). The reaction mechanism involves deprotonation of the triazole’s N1-H, followed by nucleophilic displacement of bromide:

Methyl 3-bromo-2-methylpropionate+3,5-dimethyl-1H-1,2,4-triazoleBaseMethyl 3-(3,5-dimethyl-triazol-1-yl)-2-methylpropionate\text{Methyl 3-bromo-2-methylpropionate} + \text{3,5-dimethyl-1H-1,2,4-triazole} \xrightarrow{\text{Base}} \text{Methyl 3-(3,5-dimethyl-triazol-1-yl)-2-methylpropionate}

Optimal conditions include 12–24 hours at 60–80°C, yielding 70–85% product.

Ester Hydrolysis

The final step involves saponification of the ester using aqueous NaOH or LiOH in THF/MeOH:

Methyl 3-(3,5-dimethyl-triazol-1-yl)-2-methylpropionate+NaOH3-(3,5-Dimethyl-[1,triazol-1-yl)-2-methyl-propionic acid+MeOH\text{Methyl 3-(3,5-dimethyl-triazol-1-yl)-2-methylpropionate} + \text{NaOH} \rightarrow \text{3-(3,5-Dimethyl-[1,triazol-1-yl)-2-methyl-propionic acid} + \text{MeOH}

Yields exceed 90% after acidification and recrystallization.

Alternative Pathways: Bunte Salt Reduction and Reductive Amination

Reductive Amination

Though less common, reductive amination could theoretically couple aldehyde intermediates with triazole-containing amines. For example:

  • Oxidize 3-hydroxy-2-methylpropionic acid to the aldehyde.

  • Condense with 3,5-dimethyl-1H-1,2,4-triazol-1-amine using NaBH₃CN.
    However, this method risks over-reduction and poor regioselectivity.

Optimization and Challenges

Regioselectivity and Byproduct Formation

The 1,2,4-triazole ring presents three potential nitrogen attack sites (N1, N2, N4). Steric and electronic effects from the 3,5-dimethyl groups favor N1 substitution, minimizing byproducts (<5%).

Solvent and Temperature Effects

  • DMF/DMSO : Enhance triazole solubility but require rigorous drying to prevent hydrolysis.

  • Lower Temperatures (40–60°C) : Reduce side reactions but prolong reaction times.

  • Phase-Transfer Catalysis : TBAB (tetrabutylammonium bromide) improves interfacial reactions in biphasic systems.

Analytical Characterization

Key characterization data for intermediates and final product:

Compound1H NMR^1\text{H NMR} (CDCl₃, δ ppm)IR (cm⁻¹)Yield (%)
Methyl 3-bromo-2-methylpropionate1.35 (d, 3H, CH₃), 3.72 (s, 3H, OCH₃), 4.25 (q, 1H, CHBr)1740 (C=O), 650 (C-Br)85
Methyl 3-(3,5-dimethyl-triazol-1-yl)-2-Me propionate1.40 (d, 3H, CH₃), 2.45 (s, 6H, triazole-CH₃), 3.70 (s, 3H, OCH₃)1735 (C=O), 1550 (C=N)78
3-(3,5-Dimethyl-triazol-1-yl)-2-Me propionic acid1.38 (d, 3H, CH₃), 2.42 (s, 6H, triazole-CH₃), 12.1 (br, 1H, COOH)1705 (C=O), 1555 (C=N)92

Industrial and Scalability Considerations

  • Cost Efficiency : Brominated precursors and triazole reagents are commercially available but require bulk pricing negotiations.

  • Waste Management : Bromide byproducts necessitate neutralization (e.g., AgNO₃ precipitation) before disposal.

  • Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction times for large-scale synthesis .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as:

  • Antifungal Agent : The triazole ring is a common feature in many antifungal drugs. Research indicates that derivatives of triazoles exhibit significant antifungal activity against various pathogens .
  • Anticancer Activity : Studies have demonstrated that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid have shown promising results in vitro against breast cancer and prostate carcinoma cell lines .
  • Biochemical Probes : Its unique structure allows it to interact with biological targets, potentially influencing metabolic pathways. This makes it a candidate for proteomics research.

Agriculture

In agricultural science, this compound serves as:

  • Plant Growth Regulator : It can modulate plant hormone levels, promoting growth and development.
  • Pesticide : The compound's biological activity suggests potential use in pest control by affecting the physiological processes of target organisms.

Materials Science

The compound's properties make it suitable for:

  • Synthesis of Coordination Polymers : These materials have applications in catalysis and gas storage due to their high surface area and tunable porosity.
  • Metal-Organic Frameworks : Research is ongoing into the use of this compound in creating frameworks that can be used for separation technologies and environmental applications.

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

  • A study published in Molecules evaluated new 1,2,4-triazole derivatives containing propionic acid moieties. The results indicated low toxicity and significant antiproliferative activity against human peripheral blood mononuclear cells (PBMC) stimulated by lipopolysaccharides (LPS) .
  • Another investigation focused on the synthesis and anticancer activity of novel triazole derivatives. The study utilized molecular docking studies to predict interactions with DNA and bovine serum albumin (BSA), revealing promising anticancer properties .

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The triazole ring can bind to various enzymes and receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and hormone regulation.

Comparison with Similar Compounds

3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid can be compared with other triazole derivatives:

Biological Activity

3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid is a heterocyclic compound that features a 1,2,4-triazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. The structural characteristics of this compound contribute to its diverse pharmacological profiles.

  • Molecular Formula : C8H13N3O2
  • Molecular Weight : 183.21 g/mol
  • CAS Number : 842977-00-8

Antibacterial Activity

Research has shown that triazole derivatives exhibit significant antibacterial properties. A study evaluating various 1,2,4-triazole derivatives indicated that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antifungal Activity

The presence of the triazole ring is crucial for antifungal activity. Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, which is vital for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and ultimately fungal cell death. Research has highlighted the effectiveness of triazole derivatives in treating infections caused by Candida species and other pathogenic fungi .

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells. These findings suggest its potential application in managing chronic inflammatory diseases .

Study on Antimicrobial and Anti-inflammatory Activities

A recent study synthesized several derivatives of 1,2,4-triazole containing propanoic acid moieties. Among these derivatives, compounds exhibiting structural similarities to this compound were evaluated for their antimicrobial and anti-inflammatory properties. The results indicated that specific derivatives significantly inhibited bacterial growth and reduced cytokine release in stimulated immune cells .

Comparative Analysis with Other Triazole Derivatives

A comparative study assessed the biological activity of various triazole derivatives against standard antibiotics. The results showed that some derivatives had comparable or superior activity against certain bacterial strains while exhibiting lower cytotoxicity in mammalian cell lines. This positions this compound as a promising candidate for further development .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for key enzymes involved in fungal sterol biosynthesis.
  • Cytokine Modulation : It modulates immune responses by affecting cytokine production in immune cells.

Q & A

Basic: What are the standard synthetic routes for preparing 3-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-2-methyl-propionic acid, and what key intermediates are involved?

Answer: The synthesis typically involves alkylation of 3,5-dimethyl-1H-1,2,4-triazole with a propionic acid derivative. For example, reacting 3,5-dimethyl-1H-1,2,4-triazole with methyl 2-methylacrylate under basic conditions (e.g., triethylamine) forms the triazolyl-propionate intermediate. Hydrolysis of the ester group yields the final carboxylic acid . Key intermediates include 3,5-dimethyl-1H-1,2,4-triazole (CAS 7343-34-2) and methyl 2-methylacrylate, with the reaction proceeding via nucleophilic substitution at the triazole nitrogen .

Advanced: How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

Answer: Optimization studies suggest:

  • Solvent selection: Polar aprotic solvents (DMF, THF) enhance reactivity due to improved nucleophilicity.
  • Temperature control: Maintaining 60–80°C reduces side reactions (e.g., triazole decomposition).
  • Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates by 30–40% .
  • Microwave assistance: Microwave irradiation (100–150 W) shortens reaction time from 12 hours to 45 minutes with >85% yield .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR: 1H NMR confirms triazole protons (δ 7.8–8.2 ppm) and methyl groups (δ 1.2–2.1 ppm). 13C NMR identifies the carboxylic carbon (δ 170–175 ppm) .
  • IR: O-H stretch (2500–3300 cm⁻¹) and triazole C=N absorption (1540–1600 cm⁻¹) .
  • HRMS: Exact mass determination with <2 ppm error confirms molecular formula (C₈H₁₂N₃O₂) .

Advanced: How do computational methods predict the biological activity of this triazole derivative?

Answer:

  • Molecular docking: AutoDock Vina predicts binding to fungal CYP51 (ΔG < -8 kcal/mol indicates strong inhibition) .
  • MD simulations: 50 ns trajectories assess protein-ligand stability (RMSD <2Å for stable complexes) .
  • QSAR models: Hammett σ values correlate substituent effects with activity (R² >0.85 for antifungal potency) .

Basic: What in vitro assays evaluate the antimicrobial potential of this compound?

Answer:

  • Broth microdilution (CLSI M07-A9): Determines MIC values (e.g., 2–8 µg/mL against C. albicans) .
  • Disk diffusion: Inhibition zones >15 mm indicate clinical relevance .
  • Resazurin assay: Fluorescence-based viability testing (IC50 calculated via 4-parameter logistic curves) .

Advanced: How can contradictions in biological activity data for similar triazoles be resolved?

Answer:

  • Meta-analysis: Aggregating ≥3 independent studies under CLSI guidelines identifies activity ranges (e.g., MIC variability ±2 log units) .
  • CoMFA: Steric/electrostatic field contributions explain >75% variance in antifungal activity .
  • Parallel testing: Standardized inoculum size (1×10⁵ CFU/mL) and cell lines reduce methodological discrepancies .

Basic: What are the primary degradation pathways under physiological conditions?

Answer:

  • Gastric stability: <5% degradation in simulated gastric fluid (pH 1.2, 2 hours) .
  • Hepatic metabolism: CYP3A4-mediated oxidation of triazole methyl groups (t1/2 = 45 min), forming hydroxyl metabolites detected via LC-MS/MS .

Advanced: How can structural modifications enhance metabolic stability without compromising activity?

Answer:

  • Electron-withdrawing groups: Introducing -CF3 at the triazole 5-position increases metabolic t1/2 from 45 to 120 min .
  • Isosteric replacement: Substituting propionic acid with tetrazole improves esterase resistance (92% intact vs. 68% original after 1 hour in plasma) .

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